1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate
Description
1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate is a quaternary ammonium salt featuring a bicyclic quinuclidinium core substituted with a benzyl group at position 1 and a hydroxyl group at position 2. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.2]octan-4-ol;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO.C7H8O3S/c16-14-6-9-15(10-7-14,11-8-14)12-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,16H,6-12H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFUEPOFMGWGEI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[N+]2(CCC1(CC2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate typically involves the quaternization of 4-hydroxyquinuclidine with benzyl chloride, followed by the reaction with 4-methylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinuclidone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidone derivatives, while substitution reactions can produce a variety of benzyl-substituted quinuclidines.
Scientific Research Applications
Biological Applications
Neuroscience Research
This compound is known to interact with neurotransmitter systems, particularly those involving cholinergic receptors. Its structure allows it to function as a ligand in various studies aimed at understanding synaptic transmission and neuropharmacology.
Anticholinergic Activity
Research indicates that derivatives of quinuclidine compounds can exhibit anticholinergic properties. This makes them relevant in the development of treatments for conditions such as overactive bladder and certain types of neurological disorders.
Medicinal Chemistry
1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure can be modified to enhance therapeutic effects or reduce side effects in drug formulations.
Case Study 1: Anticholinergic Drug Development
A study explored the synthesis of novel quinuclidine derivatives based on this compound. These derivatives were evaluated for their efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The findings suggested that modifications to the benzyl group could significantly enhance receptor selectivity and reduce adverse effects.
Case Study 2: Neurotransmitter Interaction
In a series of experiments, researchers investigated the binding affinity of this compound to various cholinergic receptors. The results indicated that specific structural modifications could improve its selectivity for muscarinic receptors, potentially leading to new treatments for cognitive disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
Quinuclidinium Derivatives
- N-(1-Acetyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)-4-methyl-N-phenylbenzamide (): Shares a tetrahydroquinoline scaffold but lacks the quinuclidinium ion. The benzamide and acetyl groups confer distinct hydrogen-bonding capabilities compared to the hydroxyl and benzyl groups in the target compound.
Tosylate Esters
- (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate ():
- sec-Butyl 4-methylbenzenesulfonate (): A simple tosylate ester with a sec-butyl chain.
Complex Tosylate Derivatives
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate (): Features a Boc-protected amino group and a phenylpropyl chain. Demonstrates versatility in peptide synthesis, whereas the target compound’s quinuclidinium ion may enhance solubility in polar solvents .
Physicochemical Properties
*Calculated based on formula C₁₇H₂₆NO₃S (quinuclidinium ion) + C₇H₇O₃S (tosylate).
- The target compound’s quinuclidinium ion likely increases water solubility compared to non-ionic tosylates like sec-butyl derivatives .
- Tosylate counterions generally improve thermal stability, as seen in ’s melting point (84–85°C) for a structurally distinct tosylate .
Biological Activity
1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate (CAS No. 55023-26-2) is a quinuclidine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound is structurally related to known acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article reviews its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H27NO4S
- Molecular Weight : 389.51 g/mol
- Structure : The compound features a quinuclidine core with a benzyl group and a sulfonate moiety, contributing to its pharmacological properties.
The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission, which is often compromised in Alzheimer's disease.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on AChE and butyrylcholinesterase (BuChE). For instance:
- AChE Inhibition : The compound exhibited significant AChE inhibitory activity with an IC50 value indicating effective inhibition.
- Dual Inhibition : It has been noted that compounds with dual inhibition of both AChE and BuChE can provide therapeutic benefits in treating Alzheimer's disease.
Case Studies
- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound was shown to reduce oxidative stress markers in neuronal cell cultures.
- Cognitive Enhancement : Animal models treated with this compound demonstrated improved memory and learning capabilities compared to control groups, suggesting potential cognitive-enhancing effects.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4-hydroxyquinuclidin-1-ium 4-methylbenzenesulfonate, and how can reaction efficiency be improved?
Methodological Answer: Optimization involves evaluating solvent polarity (e.g., DMF vs. acetonitrile), temperature gradients (e.g., 60–100°C), and catalyst systems (e.g., palladium-based catalysts for coupling reactions). Reaction monitoring via TLC or HPLC ensures intermediate stability. Fractional crystallization or membrane separation techniques (e.g., nanofiltration) can enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign quinuclidine ring protons (δ 3.5–4.5 ppm) and sulfonate aromatic protons (δ 7.2–7.8 ppm).
- Mass Spectrometry (EI/ESI): Compare experimental m/z with NIST reference data for fragmentation patterns (e.g., loss of 4-methylbenzenesulfonate group at m/z 171) .
- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and sulfonate S=O (1150–1250 cm⁻¹) stretches.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What in vitro models are suitable for preliminary evaluation of its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm).
- Cell Viability Assays: Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess cytotoxicity at 1–100 μM concentrations .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Curves: Replicate studies across multiple cell lines (e.g., primary vs. immortalized) to identify cell-type specificity.
- Metabolite Profiling: Use LC-MS/MS to rule out interference from degradation products or metabolites .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., nicotinic acetylcholine receptors) using AMBER or GROMACS.
- Docking Studies (AutoDock Vina): Validate binding poses against crystallographic data from related sulfonamide complexes .
Q. How can researchers analyze the compound’s electrochemical behavior for material science applications?
Methodological Answer:
Q. What strategies confirm reaction mechanisms in its synthesis?
Methodological Answer:
- Isotopic Labeling: Use ²H or ¹³C-labeled precursors to track intermediates via NMR or MS.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated reactants .
Q. How can X-ray crystallography elucidate its structural conformation?
Methodological Answer:
- Crystal Growth: Optimize solvent diffusion (e.g., ether vapor into DCM solution) to obtain single crystals.
- Data Refinement (ShelXL): Resolve torsional angles of the benzyl group and hydrogen-bonding networks with sulfonate oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
